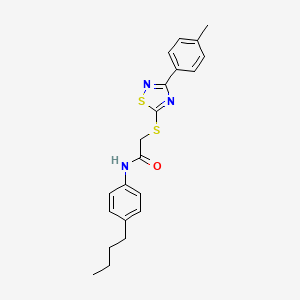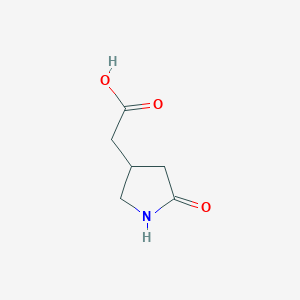![molecular formula C20H31N3O3S B2705056 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea CAS No. 2415586-82-0](/img/structure/B2705056.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thiomorpholinyl moiety
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenethylamine and thiomorpholine derivatives.
Reaction with Isocyanates: The key step involves the reaction of 4-methoxyphenethylamine with isocyanates to form the urea linkage.
Cyclization: The thiomorpholine derivative undergoes cyclization to form the thiomorpholinyl moiety.
Final Coupling: The final step involves coupling the two intermediates under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
The exact mechanism of action depends on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can be compared with similar compounds to highlight its uniqueness:
4-Methoxyphenethyl isocyanate: This compound shares the methoxyphenyl group but lacks the thiomorpholinyl moiety.
4-Methoxyphenethylamine: Similar in structure but without the urea linkage and thiomorpholinyl group.
Thiomorpholine derivatives: These compounds contain the thiomorpholine moiety but differ in other structural aspects.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-25-18-4-2-17(3-5-18)6-9-21-19(24)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h2-5H,6-16H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAYKSUJHPYPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)
![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)
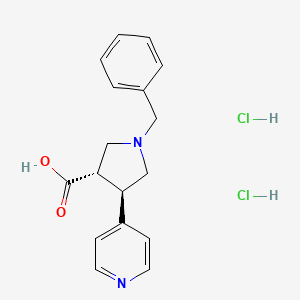
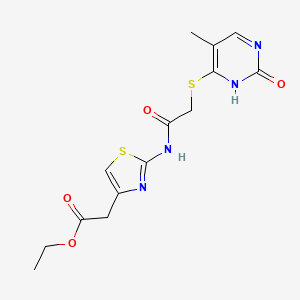
![5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704978.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)

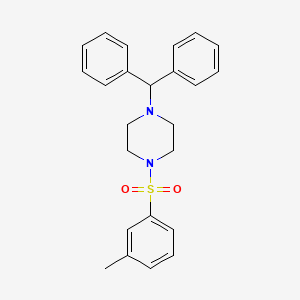
![N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2704984.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2704987.png)

